molecular formula C28H25N3O3S B2673982 3-[(2-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114647-78-7

3-[(2-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2673982
CAS No.: 1114647-78-7
M. Wt: 483.59
InChI Key: PUGKRKJTVNFCKQ-UHFFFAOYSA-N
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Description

The compound 3-[(2-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a quinazolin-4-one derivative characterized by a dihydroquinazolinone core substituted with a 2-methoxybenzyl group at position 3 and a sulfanyl-linked oxazole moiety at position 2. The oxazole substituent itself contains a 4-methylphenyl group and a methyl group at positions 2 and 5, respectively.

The compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aromatic substituents, as evidenced by methods used in analogous quinazolinone syntheses . Its crystallographic analysis would require tools like SHELXL or WinGX for refinement, as demonstrated in related studies .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-18-12-14-20(15-13-18)26-29-24(19(2)34-26)17-35-28-30-23-10-6-5-9-22(23)27(32)31(28)16-21-8-4-7-11-25(21)33-3/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGKRKJTVNFCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one represents a novel class of quinazolinone derivatives that have garnered attention due to their potential biological activities. This article aims to explore the biological activities of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H20N4O3S2C_{24}H_{20}N_{4}O_{3}S_{2}. The structural complexity is indicative of its potential interactions within biological systems. The presence of functional groups such as methoxy and oxazole moieties suggests diverse biological activities.

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : Quinazolinone compounds have been shown to possess significant antioxidant properties. For instance, certain derivatives demonstrated excellent scavenging activity against free radicals in vitro, as measured by DPPH radical scavenging assays.
  • Antimicrobial Properties : Some studies have indicated that related compounds exhibit antimicrobial effects against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showing varying degrees of effectiveness compared to standard antibiotics .
  • Anticancer Potential : Quinazolinones are being investigated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The antioxidant activity is primarily attributed to the ability of the compound to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : Certain derivatives inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Case Studies

Several studies have focused on the biological activity of similar quinazolinone derivatives:

  • Antioxidant Activity Study :
    • A study evaluated a series of quinazolinone derivatives for their antioxidant capabilities using various assays (DPPH, ABTS). Results indicated that some compounds exhibited IC50 values comparable to established antioxidants.
  • Antimicrobial Evaluation :
    • A comparative analysis was conducted on the antimicrobial efficacy of different quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that specific modifications in the chemical structure significantly enhanced antimicrobial activity .
  • Cancer Cell Line Studies :
    • Research involving human cancer cell lines demonstrated that certain quinazolinone derivatives could inhibit cell growth and induce apoptosis through caspase activation pathways. This suggests potential therapeutic applications in oncology .

Data Summary Table

Biological ActivityAssay TypeCompound Variants TestedKey Findings
AntioxidantDPPH ScavengingVarious quinazolinonesIC50 values comparable to antioxidants
AntimicrobialMIC TestingQuinazolinone derivativesEffective against specific pathogens
AnticancerCell Viability AssaySelected derivativesInduced apoptosis in cancer cells

Comparison with Similar Compounds

Quinazolin-4-One Derivatives

Compound Name Substituents at Position 2 Substituents at Position 3 Biological Activity Reference
Target Compound -S-CH₂-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl] -(2-Methoxyphenyl)methyl Not explicitly reported (predicted: antimicrobial/analgesic)
3-(3-Methoxyphenyl)-2-Methylsulfanyl-3H-Quinazolin-4-One -S-CH₃ -(3-Methoxyphenyl) Analgesic (ED₅₀ = 12 mg/kg in mice)
3-Substituted-2-(((4,5-Dihydro-5-Thioxo-1,3,4-Oxadiazol-2-yl)-Methyl)Sulfanyl)-Quinazolin-4(3H)-One -S-CH₂-(dihydrooxadiazole) Variable (e.g., benzyl) Antimicrobial (MIC = 8–32 µg/mL against S. aureus)
3-(4-Methoxyphenyl)-2-((3-Methylbenzyl)Thio)Quinazolin-4(3H)-One -S-CH₂-(3-methylbenzyl) -(4-Methoxyphenyl) Antifungal (IC₅₀ = 1.5 µM against C. albicans)

Key Observations :

  • Methoxy groups at ortho (target compound) vs. meta/para positions (other derivatives) influence electronic effects and binding affinity to biological targets .

Antimicrobial and Antifungal Activity

  • Compounds with triazole or thiadiazole substituents (e.g., 2-(2,4-dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one) show broad-spectrum antifungal activity due to their ability to disrupt fungal membrane integrity .
  • The target compound’s oxazole group may mimic these effects, as oxazoles are known to interact with cytochrome P450 enzymes in pathogens .

Analgesic Activity

  • 2-Methylsulfanyl derivatives (e.g., 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one) exhibit potent analgesic effects, suggesting the sulfanyl group’s role in modulating pain pathways . The target compound’s bulkier oxazole substituent might prolong metabolic stability but reduce bioavailability.

Physicochemical Properties

Property Target Compound 3-(3-Methoxyphenyl)-2-Methylsulfanyl Analog 3-(4-Methoxyphenyl)-2-((3-Methylbenzyl)Thio) Analog
Molecular Weight ~530 g/mol ~340 g/mol ~420 g/mol
LogP (Predicted) 4.2 3.1 3.8
Hydrogen Bond Acceptors 6 4 5
Rotatable Bonds 8 3 6

Implications :

  • The oxazole ring contributes to hydrogen bonding capacity, which may enhance target binding .

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